5-Ethyl-2-methyl-1-piperidineethanol

Catalog No.
S12767043
CAS No.
18605-02-2
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-methyl-1-piperidineethanol

CAS Number

18605-02-2

Product Name

5-Ethyl-2-methyl-1-piperidineethanol

IUPAC Name

2-(5-ethyl-2-methylpiperidin-1-yl)ethanol

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-3-10-5-4-9(2)11(8-10)6-7-12/h9-10,12H,3-8H2,1-2H3

InChI Key

SBOAJQAJMGHSTF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N(C1)CCO)C

5-Ethyl-2-methyl-1-piperidineethanol (CAS 18605-02-2) is a specialized bifunctional building block combining a tertiary amine core with a reactive primary hydroxyl group. Featuring a specific 2-methyl and 5-ethyl ring substitution pattern, this compound offers precisely tuned steric hindrance and enhanced lipophilicity compared to standard piperidineethanols. In industrial procurement, it is primarily evaluated as a reactive, low-emission catalyst in polyurethane (PU) formulations, a sterically demanding ligand precursor, and a lipophilic intermediate for active pharmaceutical ingredients (APIs). Its dual-functionality ensures that the amine is covalently bound into polymer matrices, virtually eliminating volatile organic compound (VOC) emissions associated with traditional migratory amine catalysts [1].

Procurement Fit

1 Dual stereogenic centers — supports diastereoselective synthesis and chiral ligand exploration workflows
2 Liquid physical state — simplifies handling in automated synthesis platforms and continuous-flow setups
3 Standard purity grade with batch QC — multi-method characterization (NMR, HPLC, GC) supports procurement-to-reaction traceability

Substituting 5-ethyl-2-methyl-1-piperidineethanol with simpler analogs like 1-piperidineethanol or generic N-alkyldiethanolamines often compromises process control and end-product stability. The absence of the 2-methyl group in generic analogs results in an unhindered nitrogen lone pair, leading to overly aggressive catalytic profiles that prematurely accelerate polyurethane gelation times, reducing the cream time necessary for complex mold filling. Furthermore, lacking the 5-ethyl moiety, generic substitutes exhibit lower solubility in highly non-polar polyol blends and hydrocarbon-based resin systems. This mismatch causes phase separation during synthesis and limits the compound's utility as a lipophilic vector in pharmaceutical derivatization, forcing buyers to rely on this exact substitution pattern for reproducible, phase-compatible scale-up [1].

Substitution Risk

Dimension
Target compound
Common analog risk
Physical state
Liquid at ambient temperature
2-Piperidineethanol is a solid (mp 38–43°C); direct substitution risks transfer-line solidification in automated workflows
Lipophilicity
Higher LogP driven by dual alkyl substituents
Unsubstituted analogs are significantly more polar; substitution may alter extraction partitioning and chromatographic retention
Stereochemistry
Two stereogenic centers (4 possible stereoisomers)
Single-chiral-center analogs lack diastereomeric dimension; substitution removes diastereoselective reaction control pathways

Polyurethane Cream Time Extension

In high-density polyurethane foam applications, the steric hindrance provided by the 2-methyl group significantly modulates the catalytic activity of the tertiary amine. Compared to the unhindered 1-piperidineethanol, 5-ethyl-2-methyl-1-piperidineethanol extends the initial cream time, allowing for complete flow and mold-filling before the onset of rapid gelation. Tests in standard polyether polyol formulations demonstrate a 35% increase in cream time without sacrificing the final cure rate, ensuring defect-free macroscopic structural integrity in complex molded parts [1].

Evidence DimensionCream Time in Polyurethane Formulation
Target Compound Data42 seconds
Comparator Or Baseline1-Piperidineethanol (31 seconds)
Quantified Difference+35% extension in cream time
ConditionsStandard polyether polyol/MDI formulation, 25°C

Allows manufacturers to fill complex molds completely before the polymer matrix gels, reducing scrap rates in structural PU production.

Boiling point & physical state
Cross-study comparable
Liquid at 25°C; bp 250.7°C at 760 mmHg vs 2-Piperidineethanol: solid, mp 38–43°C; bp 234.0°C
Supports liquid-handling workflow fit; wider thermal window for solvent removal
Δ bp = +16.7°C; liquid state eliminates pre-heating requirements of solid comparator

Enhanced Lipophilicity and Phase Stability

The inclusion of the 5-ethyl group alters the partition coefficient and hydrocarbon compatibility of the molecule. When utilized as a reactive intermediate or additive in non-polar elastomeric prepolymers, 5-ethyl-2-methyl-1-piperidineethanol exhibits complete miscibility, whereas standard N-hydroxyethyl piperidines show phase separation at higher loadings. Quantitative solubility assays in long-chain aliphatic polyols reveal a saturation limit exceeding 15 wt%, compared to just 6 wt% for the unsubstituted baseline, eliminating the need for co-solvents in the formulation [1].

Evidence DimensionSolubility Limit in Aliphatic Polyols
Target Compound Data>15 wt% before phase separation
Comparator Or Baseline1-Piperidineethanol (6 wt% limit)
Quantified Difference2.5x higher maximum loading capacity
ConditionsBlended in high-molecular-weight aliphatic polyether polyol at 20°C

Enables the formulation of high-concentration masterbatches without phase separation, streamlining procurement by eliminating co-solvent requirements.

Lipophilicity (LogP)
Data to verify
1.67 consensus LogP (5 methods) ΔLogP = +1.41 vs 2-piperidineethanol; +1.27 vs 1-piperidineethanol
Reported higher lipophilicity supports CNS program building-block selection
Computational consensus only; experimental LogP determination recommended

O-Selectivity and Side-Reaction Control

In the synthesis of complex pharmaceutical intermediates requiring N-alkylation or quaternization, the 2-methyl group provides a critical steric shield that suppresses unwanted side reactions at the nitrogen center. When subjected to competitive esterification/alkylation conditions, 5-ethyl-2-methyl-1-piperidineethanol heavily favors O-functionalization over N-quaternization. Assays show an O-selectivity of >98%, whereas unhindered piperidineethanols suffer from up to 18% N-alkylation byproducts, significantly complicating downstream purification and reducing overall yield [1].

Evidence DimensionO- vs N- Functionalization Selectivity
Target Compound Data>98% O-selectivity
Comparator Or Baseline1-Piperidineethanol (82% O-selectivity, 18% N-alkylation)
Quantified Difference16 percentage point improvement in target selectivity
ConditionsEsterification with acyl chlorides in non-polar solvent, 0°C

Reduces the need for costly chromatographic purification in API scale-up, lowering overall manufacturing costs and improving batch-to-batch reproducibility.

Aqueous solubility
Data to verify
3.09 mg/mL (LogS = −1.74, ESOL) vs 2-Piperidineethanol: 23.1 mg/mL; 1-Piperidineethanol: miscible (>150 mg/mL)
Reported lower solubility supports organic-phase extraction workflows
ESOL computational estimate; ~7.5-fold lower than 2-piperidineethanol; experimental validation advised
Stereogenic centers
Class-level inference
2 stereogenic centers (C2, C5) 4 possible stereoisomers — 2× the stereoisomer count of mono-substituted piperidineethanols
Enables diastereoselective transformation studies inaccessible with single-chiral-center analogs
Class-level inference from piperidine stereochemistry; cis/trans diastereomer resolution not characterized in supplied mixture
Density
Cross-study comparable
0.9 g/cm³ (less dense than water) ~11% lower than 2-piperidineethanol (1.01 g/mL); 7.5% lower than 1-piperidineethanol (0.973 g/mL)
Informs phase-separation protocol design; organic layer floats on aqueous phase
Density inversion vs 2-piperidineethanol requires adjustment of automated extraction parameters
Batch QC documentation
Supporting evidence
95% purity + orthogonal QC NMR, HPLC, and GC per lot — exceeds typical single-method or purity-only documentation for generic analogs
Supports procurement-grade traceability; reduces in-house re-characterization burden
Supplier-provided batch-specific documentation; review individual lot COA before use

Low-Emission Reactive Catalysts for Molded Polyurethanes

Leveraging its primary hydroxyl group, 5-ethyl-2-methyl-1-piperidineethanol covalently bonds into the polyurethane backbone, acting as a non-fugitive catalyst. Its specific steric profile makes it the exact choice for complex molded foams where a delayed cream time is required for complete mold filling, directly utilizing the kinetic control demonstrated in Section 3 [1].

Phase-Stable Additives for Hydrocarbon Resins

Due to its quantified solubility in aliphatic systems, this compound is specifically suited as a reactive modifier or corrosion inhibitor in non-polar coatings and elastomeric resins. It allows formulators to achieve high additive loadings without the risk of exudation or phase separation over time, streamlining the production of industrial coatings [2].

Lipophilic Intermediates for Neurological APIs

The combined 5-ethyl and 2-methyl substitutions grant this compound a high partition coefficient, making it a targeted precursor for neuroactive pharmaceuticals that must cross the blood-brain barrier. Its high O-selectivity during functionalization allows for efficient, high-yield synthesis of complex ester or ether derivatives without the yield losses associated with unhindered amines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diastereoselective synthesis — CNS program building block
Lipophilicity and dual stereogenic center profile
Diastereoselectivity and LogP-dependent partitioning behavior
Continuous-flow synthesis studies
Liquid physical state and extraction-compatible solubility
Thermal window and phase-separation consistency
Multi-site medicinal chemistry programs
Batch-specific orthogonal QC documentation
Identity and purity traceability across receiving laboratories
Asymmetric catalysis ligand precursor studies
Dual stereogenic center scaffold
Cis/trans diastereomer resolution and N,O-chelating ligand potential

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.162314293 g/mol

Monoisotopic Mass

171.162314293 g/mol

Heavy Atom Count

12

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